N,N-diethyl-4-nitrobenzenesulfonamide
Overview
Description
“N,N-diethyl-4-nitrobenzenesulfonamide” is a chemical compound with the linear formula C10H14N2O4S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-4-nitrobenzenesulfonamide” is represented by the SMILES stringO=S(C(C=C1)=CC=C1N+=O)(N(CC)CC)=O
. The average mass of the molecule is 258.294 Da .
Scientific Research Applications
Versatility in Chemical Synthesis
- Alkylation and Protection of Amines : Nitrobenzenesulfonamides, including variants like N,N-diethyl-4-nitrobenzenesulfonamide, are valuable in the preparation of secondary amines and for the protection of amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides, which can be readily deprotected to give secondary amines (Fukuyama et al., 1995).
Medical and Biological Applications
- Bacterial Biofilm Inhibition : Certain derivatives of nitrobenzenesulfonamides have been found to inhibit bacterial biofilms, specifically against strains like Escherichia coli and Bacillus subtilis, which can have significant implications in medical treatments and biofilm management (Abbasi et al., 2020).
Solid-Phase Synthesis Applications
- Diverse Chemical Transformations : Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, including variants like 4-nitrobenzenesulfonamides, have been used as key intermediates in various chemical transformations. These applications include unusual rearrangements to yield a range of privileged scaffolds (Fülöpová & Soural, 2015).
Analytical Applications
- Use in Oxidizing Titrations : Compounds like sodium N-bromo-p-nitrobenzenesulfonamide, closely related to N,N-diethyl-4-nitrobenzenesulfonamide, have been used as oxidizing titrants in analytical chemistry. They offer advantages in terms of simplicity and accuracy in the direct titrations of various substances (Gowda et al., 1983).
Chemical Reactivity and Electrophilic Studies
- Cathodic Cleavage Studies : Research has also focused on understanding the chemical behavior of nitrobenzenesulfonamides, including their reduction and cleavage in different chemical environments. Such studies are crucial in expanding the applications of these compounds in various synthetic processes (Zanoni & Stradiotto, 1991).
Safety And Hazards
properties
IUPAC Name |
N,N-diethyl-4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXVVRXIQJXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353572 | |
Record name | N,N-diethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-nitrobenzenesulfonamide | |
CAS RN |
89840-82-4 | |
Record name | N,N-Diethyl-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-diethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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